N'-苯甲酰-3-苯基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

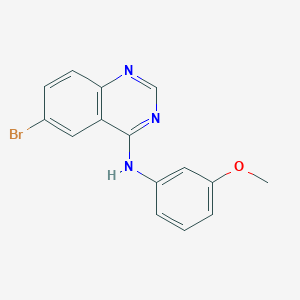

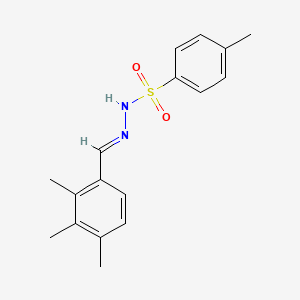

“N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . This compound has been evaluated for biological activities as potential DNA gyrase inhibitors .

Synthesis Analysis

The synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” include the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .科学研究应用

合成与表征

N'-苯甲酰-3-苯基-1H-吡唑-5-甲酰肼及其衍生物已被广泛合成和表征,为进一步探索其潜在应用提供了基础。合成涉及 1-苯基-3-甲基-4-苯甲酰-吡唑-5-酮和苯甲酰肼的反应,通过 NMR 光谱和单晶 X 射线结构研究对所得化合物进行表征。这些化合物表现出显着的结构多样性和复杂性,促进了它们在各种科学研究领域的应用 (Asegbeloyin 等,2014)。

生物活性

N'-苯甲酰-3-苯基-1H-吡唑-5-甲酰肼衍生物的生物活性一直是研究的重点。研究表明,这些化合物对 HL-60 人类早幼粒细胞白血病细胞具有有效的体外细胞毒活性,并且对特定细菌和酵母具有抗菌活性。这些发现强调了这些衍生物在开发新的治疗剂中的潜力 (Asegbeloyin 等,2014)。

抗菌评估

由 N'-苯甲酰-5-甲基-1,3-二苯基-1H-吡唑-4-甲酰肼合成的新型吡唑整合 1,3,4-恶二唑的抗菌功效已被评估,证明了对细菌和真菌的有效至弱活性。这突出了此类化合物在应对抗生素耐药性和开发新的抗菌剂方面的潜力 (Ningaiah 等,2014)。

DNA 促旋酶抑制剂

对 N'-苯甲酰-3-(4-溴苯基)-1H-吡唑-5-甲酰肼衍生物的研究表明,它们可以作为有效的 DNA 促旋酶抑制剂。该活性与开发新的抗菌剂特别相关,这些抗菌剂能够靶向细菌 DNA 促旋酶,这是一种对细菌 DNA 复制和转录至关重要的酶 (Sun 等,2013)。

振动光谱研究

振动光谱技术已被用于研究 N'-二苯基亚甲基-5-甲基-1H-吡唑-3-甲酰肼,阐明了其结构和电子性质。此类研究对于理解这些化合物的基本特性至关重要,而这对于它们在材料科学和分子电子学中的潜在应用至关重要 (Pillai 等,2017)。

作用机制

Target of Action

A structurally similar compound, n-phenyl-1h-pyrazole-3-carboxamide, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

If it shares a similar mechanism with N-phenyl-1H-pyrazole-3-carboxamide, it might interact with CDK2, potentially influencing the cell cycle

Biochemical Pathways

Given the potential interaction with CDK2, it could impact pathways related to cell cycle regulation . The downstream effects of such interactions would likely involve changes in cell proliferation and division .

Result of Action

If it acts similarly to N-phenyl-1H-pyrazole-3-carboxamide, it could potentially influence cell cycle progression and have an impact on cell proliferation .

未来方向

The future directions for “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” could involve further exploration of its potential as a DNA gyrase inhibitor, given its strong inhibitory activity against certain bacterial strains . Additionally, the development of novel strategies and wide applications of pyrazole scaffold could be a promising area of research .

属性

IUPAC Name |

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBNCWXFISJSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350661 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124928-37-6 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)